molecular formula C24H35F3N2O2 B10771486 4-(Trifluoromethyl)phenyl 4-(5-(allyl(methyl)amino)pentyl)cyclohexyl(methyl)carbamate 2-hydroxypropane-1,2,3-tricarboxylate

4-(Trifluoromethyl)phenyl 4-(5-(allyl(methyl)amino)pentyl)cyclohexyl(methyl)carbamate 2-hydroxypropane-1,2,3-tricarboxylate

Cat. No. B10771486
M. Wt: 440.5 g/mol
InChI Key: QTPDFYJYCCDNKD-UHFFFAOYSA-N
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Description

Compound 8, identified by the PubMed ID 22533316, is a synthetic organic compound with the molecular formula C24H35F3N2O2. It is known for its unique structure and significant biological activity, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Compound 8 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods: Industrial production of Compound 8 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Compound 8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Compound 8 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Compound 8 involves its interaction with specific molecular targets and pathways. It is proposed to function as a signaling molecule, recognized by T-cell receptors in the human innate-immune system. This recognition triggers a cascade of signal transduction pathways, leading to various biological effects .

Similar Compounds:

  • Compound 7
  • Compound 9
  • Compound 10

Comparison: Compound 8 is unique due to its specific structure and biological activity. Compared to similar compounds, it has a distinct mechanism of action and higher specificity for certain molecular targets. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

properties

Molecular Formula

C24H35F3N2O2

Molecular Weight

440.5 g/mol

IUPAC Name

[4-(trifluoromethyl)phenyl] N-methyl-N-[4-[5-[methyl(prop-2-enyl)amino]pentyl]cyclohexyl]carbamate

InChI

InChI=1S/C24H35F3N2O2/c1-4-17-28(2)18-7-5-6-8-19-9-13-21(14-10-19)29(3)23(30)31-22-15-11-20(12-16-22)24(25,26)27/h4,11-12,15-16,19,21H,1,5-10,13-14,17-18H2,2-3H3

InChI Key

QTPDFYJYCCDNKD-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCC1CCC(CC1)N(C)C(=O)OC2=CC=C(C=C2)C(F)(F)F)CC=C

Origin of Product

United States

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